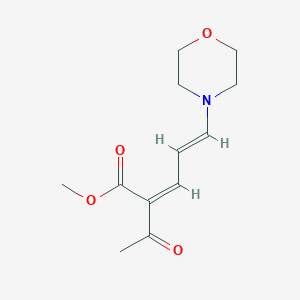
N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential use in scientific research. FMU is a urea derivative that has shown promise as a tool for studying various biological processes, including the regulation of protein synthesis and the control of cell growth and proliferation.
Mecanismo De Acción
N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea inhibits the activity of eIF4E by binding to a specific site on the protein. This binding prevents eIF4E from interacting with other proteins and initiating protein synthesis. By inhibiting protein synthesis, this compound can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis (programmed cell death), and the inhibition of cell growth and proliferation. These effects make this compound a potential tool for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its ability to inhibit the activity of eIF4E, which is involved in the initiation of protein synthesis. This makes this compound a useful tool for studying the regulation of protein synthesis and the control of cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea, including the development of new cancer treatments that target eIF4E, the study of the regulation of protein synthesis in various biological processes, and the investigation of the potential toxicity of this compound and its effects on various cell types. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.
Métodos De Síntesis
N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylphenylamine. This reaction produces this compound as a white crystalline solid with a melting point of approximately 119-121°C.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea has been used in a variety of scientific research applications, including the study of protein synthesis and the regulation of cell growth and proliferation. This compound has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), a protein that is involved in the initiation of protein synthesis. This inhibition of eIF4E activity has been shown to have anti-tumor effects, making this compound a potential tool for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-5-3-4-6-13(10)17-15(19)18-14-9-12(16)8-7-11(14)2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQNRYCJKXTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5335745.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
![3-({[2-(difluoromethoxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5335752.png)
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
![methyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335778.png)
![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)


![3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)


![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

